



## Introduction: The PD-1/PD-L1 Axis and Small **Molecule Inhibition**

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Compound of Interest		
Compound Name:	BMS-1166 hydrochloride	
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The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated Tcells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, serves as a critical immune checkpoint.[1] This interaction transmits an inhibitory signal into the T-cell, leading to its exhaustion and allowing cancer cells to evade immune surveillance.[1] While monoclonal antibodies targeting this axis have revolutionized cancer therapy, small molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tumor penetration, and lower costs.[2][3] BMS-1166 is a potent inhibitor that disrupts the PD-1/PD-L1 interaction not by binding to the PD-1 receptor, but by directly targeting PD-L1.[1][4]

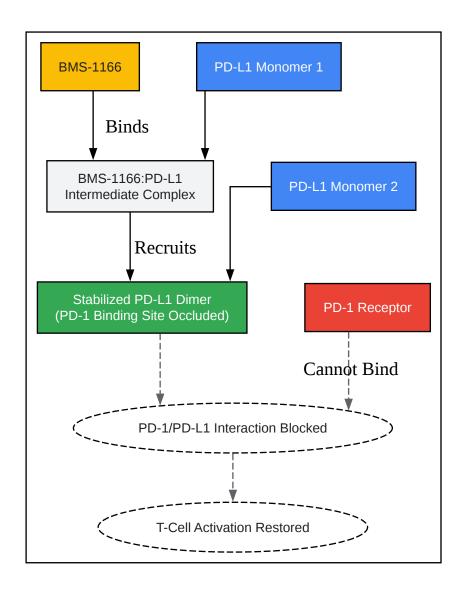
#### Core Mechanism: Forced Dimerization of PD-L1

The primary mechanism of action for BMS-1166 is the induction of PD-L1 homodimerization.[1] [5] Structural and biochemical studies have elucidated that a single BMS-1166 molecule binds at the interface of two PD-L1 molecules, effectively acting as a "molecular glue."[1][6]

Structural Insights: X-ray crystallography studies have revealed that BMS-1166 settles into a deep, cylindrical hydrophobic tunnel formed at the interface of two PD-L1 monomers.[1] This binding site significantly overlaps with the surface on PD-L1 that is required for binding to PD-1. [6][7] The formation of the BMS-1166-stabilized PD-L1 dimer sterically occludes this PD-1 binding site, thus preventing the formation of the PD-1/PD-L1 complex and blocking the inhibitory signal.[6]



The binding of BMS-1166 induces a conformational change in PD-L1, specifically a rotation of the Tyr56 sidechain by approximately 40 degrees, which transforms a deep pocket into the tunnel that accommodates the inhibitor.[1][8] The stability of this induced dimer is driven by extensive non-polar interactions between BMS-1166 and key hydrophobic residues from both PD-L1 protomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[9] Molecular dynamics simulations suggest a model where BMS-1166 first transiently binds to one PD-L1 monomer, and this preformed complex then recruits a second PD-L1 molecule to form the stable dimer.[1]



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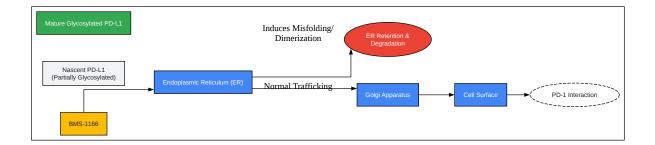
**Diagram 1:** BMS-1166 induced PD-L1 dimerization and PD-1 blockade.



# A Secondary Mechanism: Impairment of PD-L1 Glycosylation and Trafficking

In addition to direct steric hindrance, a distinct cellular mechanism has been proposed. Studies have shown that BMS-1166 treatment leads to the accumulation of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER).[8][10][11] N-linked glycosylation is crucial for the proper folding, stability, and transport of PD-L1 to the cell surface, as well as for its interaction with PD-1.[8]

By binding to newly synthesized PD-L1 in the ER, BMS-1166 is thought to induce a dimeric conformation that may be recognized as misfolded by the cell's quality control machinery.[12] This prevents the export of PD-L1 from the ER to the Golgi apparatus, where further glycosylation and maturation would occur.[10][13] Consequently, the transport of functional PD-L1 to the cell surface is inhibited, leading to a reduction in its availability to engage with PD-1 on T-cells.[10][12] This effectively abrogates PD-L1 function through a mechanism of intracellular retention and degradation.[11]



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**Diagram 2:** Proposed mechanism of BMS-1166 on PD-L1 trafficking.

### **Quantitative Data Summary**



The potency of BMS-1166 has been evaluated across various biochemical and cell-based assays. The data highlights its high-affinity binding to PD-L1 and effective disruption of the PD-1/PD-L1 interaction.

Parameter	Assay Type	Value	Reference(s)
IC50	Homogeneous Time- ResolvedFluorescenc e (HTRF)	1.4 nM	[2][3][5][10]
IC50	Surface Plasmon Resonance (SPR)	85.4 nM	[14]
KD	Surface Plasmon Resonance (SPR)	5.7 nM	[15]
KD	Not Specified	~27 nM	[16]

### **Key Experimental Protocols**

The elucidation of BMS-1166's mechanism of action has relied on a combination of structural biology, biophysical, and cell-based experimental techniques.

#### X-ray Crystallography

- Objective: To determine the three-dimensional structure of BMS-1166 in complex with PD-L1.
- Methodology:
  - Protein Expression and Purification: The extracellular domain of human PD-L1 is expressed (e.g., in E. coli or mammalian cells) and purified using chromatography techniques.[6]
  - Complex Formation: Purified PD-L1 is incubated with a molar excess of BMS-1166 to ensure complex formation.
  - Crystallization: The PD-L1/BMS-1166 complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) under various buffer, pH, and



precipitant conditions.[1]

 Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to solve the phase problem and build an atomic model of the complex, revealing the precise binding interactions.[1][4]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To confirm direct binding to PD-L1, demonstrate PD-L1 dimerization in solution, and show dissociation of the PD-1/PD-L1 complex.
- Methodology:
  - Protein Labeling: <sup>15</sup>N-labeled PD-L1 or PD-1 is produced by growing expression cultures in <sup>15</sup>N-enriched minimal media.
  - Titration Experiments: Two-dimensional <sup>1</sup>H-<sup>15</sup>N Heteronuclear Single Quantum Coherence (HSQC) spectra of the <sup>15</sup>N-labeled protein are acquired alone and after the addition of unlabeled BMS-1166.[1] Significant chemical shift perturbations or line broadening of specific amino acid residues indicate direct binding and can map the interaction surface.[6] An increase in molecular weight upon compound addition, indicated by linewidth broadening, provides evidence of dimerization in solution.[1]
  - Antagonist Induced Dissociation Assay (AIDA): A spectrum of <sup>15</sup>N-labeled PD-1 in complex with unlabeled PD-L1 is recorded. BMS-1166 is then added, and a new spectrum is acquired. The reappearance of signals corresponding to free <sup>15</sup>N-PD-1 demonstrates the compound's ability to dissociate the preformed protein-protein complex.[1]

#### **Surface Plasmon Resonance (SPR)**

- Objective: To measure the binding kinetics (k<sub>a</sub>, kd) and affinity (KD) of BMS-1166 to PD-L1 and to determine its inhibitory concentration (IC<sub>50</sub>) for the PD-1/PD-L1 interaction.
- Methodology:
  - Chip Preparation: Recombinant human PD-1 is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[14][17]

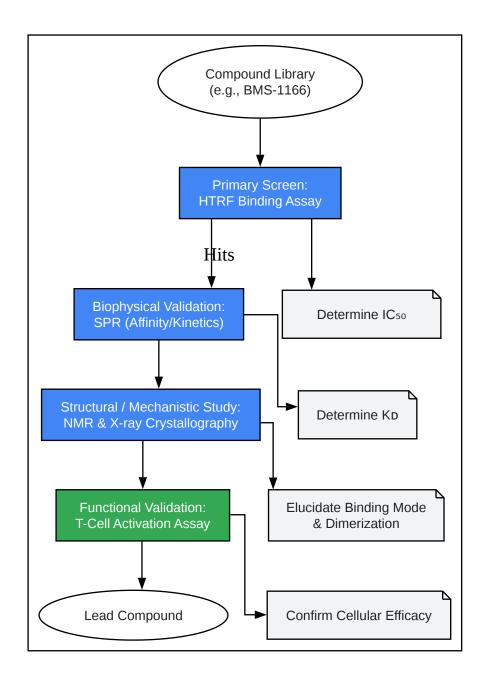


- Binding and Inhibition Assay:
  - A solution containing a fixed concentration of recombinant human PD-L1 is mixed with varying concentrations of BMS-1166.
  - These mixtures are flowed over the PD-1-functionalized chip surface.
  - The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in the refractive index (measured in Response Units, RU).
  - The inhibitory effect of BMS-1166 is quantified by the reduction in the binding signal of PD-L1. IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[14][18]

#### **T-Cell Activation Reporter Assay**

- Objective: To assess the functional ability of BMS-1166 to restore T-cell signaling that has been suppressed by the PD-1/PD-L1 interaction.
- · Methodology:
  - Cell Lines:
    - Effector Cells (ECs): A Jurkat T-cell line engineered to stably express PD-1 and contain a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[1]
    - Antigen-Presenting Cells (APCs): A cell line (e.g., CHO or PC9) engineered to express both a T-cell receptor (TCR) agonist and human PD-L1.[1][10]
  - Co-culture: The effector cells and antigen-presenting cells are co-cultured in the presence of varying concentrations of BMS-1166.
  - Readout: In the absence of an inhibitor, PD-L1 on APCs binds to PD-1 on ECs, inhibiting
    TCR signaling and suppressing reporter gene expression. BMS-1166 blocks this
    interaction, restoring TCR signaling and leading to a dose-dependent increase in
    luciferase activity, which is measured using a luminometer.[1][8]





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**Diagram 3:** Generalized workflow for the characterization of PD-L1 inhibitors.

#### Conclusion

BMS-1166 represents a class of small molecule inhibitors that function through a novel mechanism of inducing PD-L1 dimerization. By binding to a hydrophobic tunnel at the interface of two PD-L1 molecules, it sterically blocks the interaction with PD-1. Furthermore, it may disrupt PD-L1 function by interfering with its post-translational modification and cellular



trafficking. The detailed understanding of this dual mechanism, supported by robust quantitative and structural data, provides a strong foundation for the rational design and development of next-generation, orally bioavailable immune checkpoint inhibitors.

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